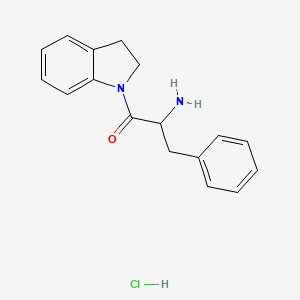

2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride

Beschreibung

Historical Context of Indole and Indoline Derivatives in Chemical Research

The historical development of indole chemistry traces its origins to the mid-nineteenth century, fundamentally linked to the study of natural dyes and their chemical transformations. Adolf von Baeyer, a pioneering German chemist, first isolated indole in 1866 through the reduction of oxindole using zinc dust, marking a watershed moment in heterocyclic chemistry. The term "indole" itself represents a linguistic fusion of "indigo" and "oleum," reflecting its discovery during the treatment of indigo dye with oleum. This nomenclature underscores the intimate connection between indole chemistry and the industrial pursuit of synthetic dyes during the Industrial Revolution.

The systematic exploration of indole chemistry gained momentum throughout the late nineteenth century, with Emil Fischer's groundbreaking work establishing the foundation for modern indole synthesis. Fischer's successful synthesis of indole from oxindole in 1866 provided the basis for what would later become known as the Fischer indole synthesis, introduced in 1883. This reaction, involving the condensation of phenylhydrazines with ketones under acidic conditions, revolutionized the accessibility of indole derivatives and remains a cornerstone methodology in contemporary organic synthesis.

The evolution of indole synthetic methodologies continued through the early twentieth century with the development of complementary approaches. The Baeyer-Emmerling synthesis, developed in 1869, provided an alternative route involving the reaction of ortho-nitrotoluenes with zinc chloride. Subsequently, the Bischler-Mohlau synthesis, created in 1892 by August Bischler and Richard Mohlau, introduced a method for preparing indole derivatives through the condensation of anilines with alpha-haloketones under basic conditions. The Madelung indole synthesis, developed by Walter Madelung in 1912, further expanded the synthetic arsenal by enabling the formation of indoles from nitrogen-aryl amides using strong bases and elevated temperatures.

The twentieth century witnessed an exponential growth in indole research, driven by the recognition of these compounds' ubiquitous presence in natural products and their pharmacological significance. Indole derivatives emerged as critical components in numerous biologically active molecules, including the essential amino acid tryptophan, the neurotransmitter serotonin, and various alkaloids with therapeutic properties. This biological relevance catalyzed extensive research into indole chemistry, leading to the development of sophisticated synthetic methodologies and the identification of numerous bioactive compounds.

Discovery and Initial Characterization of 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride

The specific compound this compound emerged from the systematic exploration of indoline-containing molecules with potential biological activity. This compound represents a sophisticated molecular architecture that combines the structural features of dihydroindole (indoline) with an amino-ketone functionality and a phenyl substituent. The synthesis of this compound reflects the modern approach to heterocyclic drug discovery, where established pharmacophores are strategically combined to create novel molecular entities with enhanced or diversified biological properties.

The molecular characterization of this compound reveals a complex structure with the molecular formula C₁₇H₁₉ClN₂O and a molecular weight of 302.81 grams per mole. The compound exists as a hydrochloride salt, which enhances its solubility characteristics and stability profile, making it more suitable for research applications and potential pharmaceutical development. The presence of the chloride counterion also facilitates crystallization and purification processes, contributing to the compound's availability in high purity forms exceeding 95 percent.

The structural elucidation of this compound has been achieved through standard analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. These characterization studies have confirmed the presence of key functional groups, including the amino group, the ketone functionality, and the indoline ring system. The compound's structure represents a departure from simple indole derivatives, incorporating the saturated indoline system which may confer different biological properties compared to its fully aromatic counterparts.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of a broader class of bioactive compounds. Heterocyclic compounds constitute a fundamental cornerstone of medicinal chemistry, with their unique ability to mimic peptide structures and engage in reversible protein binding making them invaluable for drug discovery. The indoline scaffold present in this compound represents a privileged structure in medicinal chemistry, frequently encountered in natural products and pharmaceutical agents with diverse therapeutic applications.

The electronic characteristics of the indoline system distinguish it from related heterocycles through its electron-rich nature, which influences both its reactivity patterns and biological interactions. Unlike the fully aromatic indole system, the saturated nature of the indoline ring in positions two and three creates a more flexible molecular framework that can adopt different conformations. This conformational flexibility may contribute to enhanced binding interactions with biological targets and improved selectivity profiles compared to rigid aromatic systems.

The compound's structural features align with current trends in drug discovery that emphasize the exploration of three-dimensional chemical space through the incorporation of saturated heterocycles. The indoline moiety provides a scaffold that can orient substituents in three-dimensional space with high geometric precision, potentially leading to improved target selectivity and reduced off-target effects. This geometric control is particularly valuable in the design of molecules intended to interact with specific protein binding sites where precise spatial arrangement of functional groups is critical for activity.

The amino-ketone functionality present in this compound introduces additional opportunities for hydrogen bonding interactions and electrostatic stabilization with biological targets. The presence of both electron-donating (amino) and electron-withdrawing (ketone) groups within the same molecule creates a unique electronic distribution that may contribute to the compound's biological activity through complementary binding interactions.

Research Objectives and Scientific Importance

The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Primary among these objectives is the comprehensive characterization of the compound's biological activity profile, with particular emphasis on its potential therapeutic applications in oncology, neurology, and infectious diseases. Early investigations have revealed promising activity in cancer cell lines, suggesting potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle modulation.

The compound's neuroprotective properties represent another significant area of research interest, particularly given the structural relationship to tryptamine-derived neurotransmitters and the potential for central nervous system activity. Research in this area focuses on understanding the compound's ability to protect neuronal cells from oxidative stress and inflammatory damage, which could have implications for the treatment of neurodegenerative diseases. The indoline scaffold's relationship to naturally occurring neurochemicals provides a rational basis for investigating these neuroprotective effects.

Antimicrobial activity represents a third major research objective, with preliminary studies indicating activity against both gram-positive and gram-negative bacterial strains. The mechanism of this antimicrobial action appears to involve disruption of bacterial cell membranes and interference with key metabolic pathways. This antimicrobial potential is particularly significant given the ongoing global challenge of antibiotic resistance and the need for novel antimicrobial agents with unique mechanisms of action.

| Research Area | Biological Target | Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer Activity | Cancer cell lines (A431, Jurkat) | Apoptosis induction, Bcl-2 family modulation | |

| Neuroprotective Effects | Neuronal cells | Oxidative stress reduction, anti-inflammatory | |

| Antimicrobial Activity | Gram-positive and gram-negative bacteria | Membrane disruption, metabolic pathway inhibition |

The scientific importance of this compound extends to its role as a chemical probe for understanding structure-activity relationships in indoline-containing molecules. The systematic variation of substituents on the indoline scaffold, combined with the incorporation of different functional groups, provides valuable insights into the molecular features responsible for biological activity. This knowledge contributes to the broader understanding of how heterocyclic compounds interact with biological systems and informs the design of next-generation therapeutic agents.

Furthermore, the compound serves as an important building block for synthetic chemistry, offering opportunities for further chemical modification and the development of compound libraries for biological screening. The presence of multiple reactive sites, including the amino group and the ketone functionality, provides handles for additional chemical transformations that could lead to analogs with improved properties or alternative biological activities. This synthetic versatility positions the compound as a valuable starting point for medicinal chemistry optimization efforts aimed at developing clinical candidates.

Eigenschaften

IUPAC Name |

2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c18-15(12-13-6-2-1-3-7-13)17(20)19-11-10-14-8-4-5-9-16(14)19;/h1-9,15H,10-12,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWSZKFFQMOFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride (CAS No. 1236254-63-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H19ClN2O

- Molecular Weight : 302.80 g/mol

- IUPAC Name : 2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one; hydrochloride

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

1. Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance:

- Mechanism : The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspases. It has shown significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

2. Neuroprotective Effects

The compound has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, potentially due to its ability to modulate neurotransmitter levels and reduce inflammation.

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Studies and Research Findings

A variety of studies have focused on the biological activities of this compound:

Case Study 1: Anticancer Screening

In a study published in MDPI, derivatives of indole compounds were synthesized and tested for their anticancer activity. The results indicated that compounds similar to this compound exhibited potent growth inhibition in several cancer cell lines, highlighting the importance of structural modifications in enhancing activity .

Case Study 2: Neuroprotection

A separate investigation explored the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Findings suggested that treatment with the compound significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Dihydroindole vs.

Phenyl vs. Methyl Substitution: The butanone analog (1236259-23-6) substitutes the phenyl group with a methyl group, reducing molecular weight (256.76 vs. 316.83) and hydrophobicity, which may influence solubility and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-amino-1-(2,3-dihydro-1H-indol-1-yl)-3-phenyl-1-propanone hydrochloride?

- Methodology :

- Step 1 : Use Friedel-Crafts acylation to introduce the ketone group to the dihydroindole scaffold. Optimize Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) and reaction temperatures (0–60°C) based on analogous protocols for phenylpropanone derivatives .

- Step 2 : Perform amination via reductive alkylation or Strecker synthesis. For hydrochloride salt formation, treat the free base with HCl in anhydrous ethanol .

- Purification : Recrystallize using ethanol/water (3:1 v/v) to achieve >95% purity. Centrifugation at 10,000 rpm removes insoluble impurities .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : Acquire ¹H/¹³C NMR in DMSO-d₆ to resolve signals for the dihydroindole NH (δ 8.2–8.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and ketone carbonyl (δ 200–210 ppm) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1 mL/min. Retention times should align with reference standards for related indole derivatives .

- Mass Spectrometry : ESI+ mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~327 for C₁₇H₁₇ClN₂O) .

Q. What storage conditions ensure compound stability?

- Store at -20°C in amber glass vials under argon. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) in storage containers. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction yields be optimized for dihydroindole-containing ketones?

- Catalyst Screening : Compare AlCl₃ (80% yield at 25°C) vs. FeCl₃ (65% yield at 40°C) in Friedel-Crafts steps for analogous compounds .

- Microwave-Assisted Synthesis : Reduce reaction times from 12 hours to 30 minutes for indole derivatives, maintaining 70–80% yield .

- Amination Efficiency : Use NaBH₄ in methanol for reductive amination, monitoring pH (6.5–7.5) to prevent over-reduction .

Q. How should researchers resolve contradictions in solubility data across studies?

- Orthogonal Methods :

- Nephelometry : Measure turbidity in PBS (pH 7.4) to assess aqueous solubility.

- Gravimetric Analysis : Dissolve 10 mg in DMSO and precipitate with cold ether for quantification.

- pH Adjustment : Test solubility at varying HCl concentrations (0.1–1 M) to account for counterion effects .

Q. What computational approaches predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT₂A) crystal structures (PDB: 6WGT). Validate binding poses using RMSD thresholds (<2.0 Å) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the amino group and Asp155 residues .

Q. How to address discrepancies in reported melting points for structurally similar compounds?

- DSC Analysis : Perform differential scanning calorimetry at 10°C/min under nitrogen. Polymorphic forms can cause variations (e.g., Form I: 140–144°C vs. Form II: 130–135°C) .

- XRPD : Compare X-ray powder diffraction patterns with reference data to identify crystalline phases .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.